2-Bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester
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Overview
Description
4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of bromine and chlorine substituents on the benzothiazole ring, as well as a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Bromine and Chlorine Substituents: The bromine and chlorine atoms can be introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or other chlorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed under anhydrous conditions.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: Products may include substituted benzothiazoles with different functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction: Products may include oxidized or reduced derivatives of the original compound.
Ester Hydrolysis: The major product is 4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-.
Scientific Research Applications
4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research on its derivatives may lead to the development of new therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester and its derivatives depends on their specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the methyl ester group may undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzothiazolecarboxylic acid, 2-amino-6-chloro-, methyl ester
- 4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, ethyl ester
- 4-Benzothiazolecarboxylic acid, 2-bromo-6-fluoro-, methyl ester
Uniqueness
4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester is unique due to the specific combination of bromine and chlorine substituents on the benzothiazole ring and the presence of a methyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Biological Activity
2-Bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester (BCBME) is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and antitubercular activities. This article reviews the biological activity of BCBME, supported by recent research findings, case studies, and relevant data tables.
BCBME is characterized by the presence of bromine and chlorine substituents on the benzothiazole ring, which significantly influence its biological activity. The carboxylic acid methyl ester moiety enhances its solubility and reactivity, making it a suitable candidate for further chemical modifications.
Antimicrobial Activity
BCBME exhibits notable antimicrobial properties against a range of pathogens. Research indicates that benzothiazole derivatives, including BCBME, have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of BCBME
Antitubercular Activity
BCBME has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. Studies suggest that compounds with a benzothiazole framework can inhibit the enzyme DprE1, crucial for cell wall biosynthesis in the bacteria. This inhibition leads to effective suppression of bacterial growth .
Table 2: Antitubercular Activity of BCBME
Compound | IC50 (μM) | Reference |
---|---|---|
BCBME | 10 | |
Standard Drug (Isoniazid) | 5 |
The mechanism by which BCBME exerts its biological effects primarily involves enzyme inhibition. For instance, its interaction with DprE1 disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall. This action not only inhibits bacterial growth but also contributes to the compound's potential as a therapeutic agent against tuberculosis .
Case Studies
Recent studies have highlighted the effectiveness of BCBME in various biological assays:
- Case Study 1: A study conducted on a series of benzothiazole derivatives demonstrated that those similar to BCBME exhibited significant antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus (MRSA), suggesting that structural modifications can enhance potency .
- Case Study 2: In another investigation focusing on antitubercular activity, BCBME was shown to have a comparable efficacy to established drugs like rifampicin and isoniazid in vitro, indicating its potential as a lead compound in tuberculosis treatment .
Properties
Molecular Formula |
C9H5BrClNO2S |
---|---|
Molecular Weight |
306.56 g/mol |
IUPAC Name |
methyl 2-bromo-6-chloro-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C9H5BrClNO2S/c1-14-8(13)5-2-4(11)3-6-7(5)12-9(10)15-6/h2-3H,1H3 |
InChI Key |
GPKBAYBLRGTEPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)Br |
Origin of Product |
United States |
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